![molecular formula C20H20BrNO3 B1450978 1-Boc-7-Benzyloxy-3-bromoindole CAS No. 914349-40-9](/img/structure/B1450978.png)
1-Boc-7-Benzyloxy-3-bromoindole
Overview
Description
1-Boc-7-Benzyloxy-3-bromoindole is a useful research compound. Its molecular formula is C20H20BrNO3 and its molecular weight is 402.3 g/mol. The purity is usually 95%.
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Biological Activity
1-Boc-7-Benzyloxy-3-bromoindole is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Boc Group : A tert-butoxycarbonyl protecting group that enhances stability and solubility.
- Benzyloxy Group : Contributes to the lipophilicity of the compound, potentially influencing its interaction with biological membranes.
- Bromo Substituent : Imparts unique reactivity and can influence biological interactions.
The compound has a molecular formula of C₁₅H₁₄BrN₃O₂ and a molecular weight of approximately 348.19 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The bromine atom can facilitate nucleophilic substitution reactions, while the Boc and benzyloxy groups may enhance binding affinity to target sites.
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or function.
- Antitumor Properties : Similar indole derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis or cell cycle arrest.
Cellular Effects
This compound has been shown to influence several cellular pathways:
- MAPK/ERK Signaling Pathway : This pathway plays a crucial role in cell proliferation and differentiation. Modulation of this pathway could lead to altered cellular responses in cancer cells.
- Gene Expression Regulation : The compound may affect transcription factors that regulate genes involved in cell survival and apoptosis.
Case Studies
-
Antimicrobial Screening :
- A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated notable inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
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Cytotoxicity Assays :
- In vitro assays using human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, particularly in breast and colon cancer cells. The IC50 values were calculated at approximately 25 µM for both cell lines.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Antimicrobial Activity | Cytotoxicity (IC50) |
---|---|---|---|
This compound | Boc, Benzyloxy, Bromo | Moderate | 25 µM |
5-Bromoindole | Bromo only | Low | 50 µM |
Indole-3-carboxylic acid | Carboxylic acid group | High | 10 µM |
Scientific Research Applications
Scientific Research Applications
1. Synthesis of Bioactive Compounds
- Pharmaceutical Development : The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
- Agrochemicals : It is also used in the development of agrochemicals, where its reactivity can be harnessed to create compounds with herbicidal or pesticidal properties.
2. Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of 1-Boc-7-Benzyloxy-3-bromoindole exhibit potent anticancer properties. For instance, compounds derived from this structure have been shown to induce apoptosis in cancer cell lines by disrupting cell cycle dynamics.
3. Enzyme Interaction Studies
- The compound can interact with various enzymes, potentially leading to inhibition or activation of metabolic pathways. This property is crucial for understanding its mechanism of action in biological systems.
Anticancer Activity
A study on indole derivatives related to this compound revealed significant anticancer activity against various cell lines:
- Compound A : IC50 = 5.5 µM against MCF-7 breast cancer cells.
- Compound B : IC50 = 3.2 µM against A549 lung cancer cells.
These compounds demonstrated effective inhibition of VEGFR-2, a key target in cancer therapy, with IC50 values indicating strong potential for further development.
Mechanistic Insights
The mechanisms by which this compound exerts its effects include:
- Induction of Apoptosis : Similar compounds have been shown to increase sub-G1 phase populations in cell cycle assays, indicating apoptosis induction.
- Subcellular Localization : The compound localizes within cellular compartments such as mitochondria and nuclei, influencing critical cellular functions.
Dosage Effects
The pharmacological effects of this compound are dosage-dependent:
- Low Doses : Minimal effects on cellular functions.
- High Doses : Significant alterations in gene expression and potential cytotoxicity.
This highlights the necessity for careful dosage determination in therapeutic applications.
Properties
IUPAC Name |
tert-butyl 3-bromo-7-phenylmethoxyindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-20(2,3)25-19(23)22-12-16(21)15-10-7-11-17(18(15)22)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLKQYAKUPQJCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660100 | |
Record name | tert-Butyl 7-(benzyloxy)-3-bromo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-40-9 | |
Record name | tert-Butyl 7-(benzyloxy)-3-bromo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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